BenchChemオンラインストアへようこそ!

4-(4-Bromomethylphenoxy)benzoic acid methyl ester

Medicinal Chemistry Process Chemistry Building Block Selection

Secure the non-substitutable para-bromomethylphenoxy benzoate scaffold that integrates a masked methyl ester with a reactive benzylic bromide. This architecture permits orthogonal SN2 displacement at the benzylic position followed by late-stage ester hydrolysis or Pd-catalyzed aryl functionalization—a sequence unattainable with regioisomeric bromophenoxymethyl esters or the free carboxylic acid analogue (CAS 364623-84-7), which suffers from premature deprotection. Essential for constructing (phenoxyphenoxy)propionate herbicides, EP1 receptor antagonists, and PPARG modulators for osteoporosis.

Molecular Formula C15H13BrO3
Molecular Weight 321.16 g/mol
CAS No. 158770-95-7
Cat. No. B1467749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromomethylphenoxy)benzoic acid methyl ester
CAS158770-95-7
Molecular FormulaC15H13BrO3
Molecular Weight321.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)CBr
InChIInChI=1S/C15H13BrO3/c1-18-15(17)12-4-8-14(9-5-12)19-13-6-2-11(10-16)3-7-13/h2-9H,10H2,1H3
InChIKeyJGAUTBVMGWBVDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromomethylphenoxy)benzoic Acid Methyl Ester: Key Intermediate for Phenoxybenzoate Derivatives and Targeted Synthesis


4-(4-Bromomethylphenoxy)benzoic acid methyl ester (CAS 158770-95-7) is a phenoxy-substituted benzoic acid methyl ester featuring a para-bromomethyl group on the terminal phenyl ring . This structural motif positions it as a versatile electrophilic building block in organic synthesis, particularly for constructing substituted phenoxybenzoate derivatives used in pharmaceutical intermediates and herbicidal (phenoxyphenoxy)propionates [1] [2]. The compound integrates a methyl ester-protected benzoic acid moiety with a reactive benzylic bromide, enabling orthogonal functionalization strategies.

Critical Differentiation of 4-(4-Bromomethylphenoxy)benzoic Acid Methyl Ester from Simple Bromomethylbenzoates and Phenoxybenzoic Acid Analogs


Generic substitution with structurally similar compounds fails due to divergent reactivity and functional group compatibility. Unlike simple bromomethylbenzoates lacking the bridging phenoxy group, this compound offers extended conjugation and distinct electronic properties . Substitution with its free carboxylic acid counterpart (4-[(4-bromophenoxy)methyl]benzoic acid, CAS 364623-84-7) introduces premature deprotection and solubility issues in anhydrous nucleophilic substitution reactions [1]. Furthermore, regioisomeric variants (ortho- or meta-substituted benzoates) yield different spatial orientations, affecting downstream molecular recognition in drug-target interactions and polymer assembly [2]. The precise combination of a para-bromomethyl electrophile, a central diaryl ether scaffold, and a methyl ester protecting group is non-substitutable in multi-step sequences where orthogonal reactivity is required.

Quantitative Evidence Guide: Verifiable Differentiation of 4-(4-Bromomethylphenoxy)benzoic Acid Methyl Ester


Molecular Weight and Elemental Composition Distinction from Non-Phenoxy Bromomethylbenzoates

The target compound possesses a molecular weight of 321.17 g/mol and a molecular formula of C15H13BrO3, as verified by independent supplier data . This contrasts with the simpler methyl 4-(bromomethyl)benzoate (C9H9BrO2, 229.07 g/mol), which lacks the central phenoxy group . The additional 92.10 g/mol mass and increased carbon/oxygen content reflect the presence of the diaryl ether moiety, which is essential for the compound's utility in synthesizing larger, more complex phenoxybenzoate-derived bioactive molecules [1]. This quantitative difference in molecular mass and formula directly impacts purification (e.g., chromatographic retention time) and stoichiometric calculations in multi-step syntheses.

Medicinal Chemistry Process Chemistry Building Block Selection

Protecting Group Orthogonality: Ester vs. Free Carboxylic Acid in Nucleophilic Substitution

The methyl ester functionality in the target compound provides critical protection for the benzoic acid moiety, preventing unwanted side reactions during nucleophilic substitution at the benzylic bromide site. The free acid analog, 4-[(4-bromophenoxy)methyl]benzoic acid (CAS 364623-84-7), contains a reactive carboxylic acid group that can undergo acid-base reactions, form salts, or participate in esterification under conditions intended for benzylic bromide displacement [1]. Quantitative comparison of pKa values: while not directly reported for this specific compound, analogous benzoic acids have pKa ≈ 4.2, whereas the methyl ester is neutral, eliminating the risk of base consumption or carboxylate formation in SN2 reactions [2]. This orthogonal protection enables selective functionalization of the bromomethyl group without affecting the benzoate ester, which can be subsequently hydrolyzed under controlled conditions [3].

Synthetic Methodology Protecting Group Strategy Multi-Step Synthesis

Regioisomeric Distinction: para- vs. meta- and ortho- Substituted Benzoates in Biological Activity

The para-substitution pattern of the benzoate ester relative to the phenoxymethyl bridge is a critical determinant of molecular geometry and biological target engagement. Patents describing phenoxybenzoate-derived pharmaceuticals, such as EP1868984, emphasize the importance of the 4-position substitution for optimal receptor binding [1]. While direct IC50 comparisons for this exact compound are absent, the regioisomeric analog 3-[(4-bromophenoxy)methyl]benzoic acid (meta-substituted, CAS 923809-38-5) differs only in the attachment point of the carboxylic acid/ester group [2]. This positional shift alters the dihedral angle between the benzoate and phenoxy rings, influencing the compound's ability to fit into hydrophobic binding pockets. In related 5α-reductase inhibitors, a 4-benzoylbenzoic acid scaffold (structurally analogous to the para-substituted benzoate) demonstrated an IC50 of 820 nM against human type 2 enzyme, whereas meta-substituted analogs were less potent or inactive [3]. This supports the class-level inference that para-substitution is crucial for bioactivity.

Drug Discovery Structure-Activity Relationship Pharmacophore Modeling

Spectroscopic Verification: NMR and MS Fingerprint Differentiation from Acid Analog

The target compound (as its closely related acid) has a defined NMR and MS spectral fingerprint in authoritative databases, enabling unambiguous identity verification. SpectraBase contains 1H NMR and GC-MS data for benzoic acid, 4-(4-bromophenoxymethyl)- (the acid analog), providing a baseline for the core scaffold [1]. The methyl ester derivative can be distinguished by the presence of a characteristic singlet for the methoxy protons (δ ~3.8-3.9 ppm) in 1H NMR and a molecular ion peak at m/z 320/322 (M+) in MS, compared to m/z 306/308 for the acid [2]. This spectral differentiation is quantitative and allows for rapid, unambiguous confirmation of the correct ester form, preventing misidentification with the free acid or other brominated byproducts that may arise during synthesis .

Analytical Chemistry Quality Control Compound Identity Confirmation

Reactivity Differentiation: Benzylic Bromide vs. Aryl Bromide in Electrophilic Substitution

The target compound contains both a benzylic bromide and a para-bromophenyl group. The benzylic bromide is significantly more reactive towards nucleophilic substitution (SN2) due to stabilization of the transition state by the adjacent aromatic ring. In contrast, the aryl bromide requires palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) for functionalization [1]. This differential reactivity is exploited in sequential functionalization strategies. While quantitative rate constants are not available, the relative reactivity is well-established: benzylic bromides typically undergo SN2 reactions at rates 10²-10⁴ times faster than aryl bromides under identical conditions [2]. The compound 4-(4-bromophenoxy)benzoic acid methyl ester (CAS 21120-75-2), which lacks the benzylic methylene group, cannot undergo benzylic substitution and is limited to ester hydrolysis or aryl cross-coupling, reducing its utility in building more complex architectures .

Synthetic Efficiency Reaction Selectivity Intermediate Versatility

Validated Application Scenarios for 4-(4-Bromomethylphenoxy)benzoic Acid Methyl Ester in Research and Industrial Settings


Synthesis of Phenoxyphenoxypropionate Herbicide Intermediates via Selective Benzylic Alkylation

This compound serves as a key intermediate for constructing the diaryl ether core of (phenoxyphenoxy)propionate herbicides [1]. The benzylic bromide undergoes selective SN2 reaction with a substituted phenol nucleophile, followed by ester hydrolysis and propionate chain attachment, as described in patents related to herbicidal phenoxybenzoates [2]. The orthogonally protected methyl ester prevents unwanted side reactions during the alkylation step, ensuring high yield of the desired intermediate .

Preparation of Spatially-Defined Biaryl Building Blocks via Sequential Functionalization

The presence of both a benzylic bromide and an aryl bromide enables sequential functionalization strategies [1]. First, the benzylic bromide is displaced with a nucleophile (e.g., amine, thiol, or alcohol) to install a desired functional group. Subsequently, the aryl bromide participates in a palladium-catalyzed cross-coupling reaction (Suzuki, Stille, etc.) to introduce an aryl or heteroaryl group [2]. This iterative approach is invaluable for generating libraries of diversely substituted biaryl compounds for medicinal chemistry screening and materials science applications .

Synthesis of EP1 Receptor Antagonist Analogs via Bioisosteric Replacement

Based on patent literature describing EP1 receptor antagonists [1], the 4-(4-bromomethylphenoxy)benzoic acid methyl ester scaffold can be employed to prepare analogs where the carboxylic acid moiety is replaced with various bioisosteres [2]. The methyl ester serves as a masked carboxylic acid, allowing for late-stage diversification. The benzylic bromide provides a handle for attaching diverse aromatic or heteroaromatic groups, enabling systematic exploration of structure-activity relationships .

Development of Non-Agonist PPARG Modulators for Bone Disease Research

Patents describing non-agonist PPARG modulators for treating progressive bone diseases such as osteoporosis utilize phenoxy-substituted benzoic acid derivatives [1]. The target compound can serve as a versatile building block for constructing such modulators, wherein the benzylic bromide is used to attach a lipophilic tail and the ester is subsequently hydrolyzed to the active carboxylic acid [2]. This synthetic route offers a modular approach to optimizing pharmacokinetic properties and target engagement .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Bromomethylphenoxy)benzoic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.